molecular formula C5H11N3 B083018 Pyrrolidine-1-carboximidamide CAS No. 13932-58-6

Pyrrolidine-1-carboximidamide

Cat. No. B083018
CAS RN: 13932-58-6
M. Wt: 113.16 g/mol
InChI Key: PIGIRWPZTWLVLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Pyrrolidine-1-carboximidamide often involves innovative methodologies to construct the pyrrolidine ring, a core structural motif. For example, the synthesis of pyrrolidin-5-one-2-carboxamides was achieved through a one-pot Ugi reaction followed by regioselective cyclization, showcasing a method with good yields and high atom-economy under mild conditions (Shahriari et al., 2022). Additionally, the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides was highlighted for accessing different stereochemical patterns in pyrrolidine synthesis, indicating a method for achieving stereochemical diversity (Adrio & Carretero, 2019).

Molecular Structure Analysis

The molecular structure of Pyrrolidine-1-carboximidamide derivatives is crucial for their chemical reactivity and properties. Studies on crystal structures have revealed intermolecular hydrogen-bonding interactions forming distinct molecular networks, which are essential for understanding the compound's behavior and reactivity. For instance, the crystal structures of N′-aminopyridine-2-carboximidamide and its derivatives demonstrate the importance of N—H⋯N hydrogen-bonding in forming stable molecular assemblies (Meva et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of Pyrrolidine-1-carboximidamide is showcased through its involvement in various chemical reactions, leading to the formation of diverse compounds. Lewis acid-catalyzed reactions have been utilized to prepare pyrrolidine derivatives, indicating the compound's versatility in synthetic chemistry (Lu & Shi, 2007). Additionally, its role in supramolecular chemistry is highlighted by the recurrence of specific synthons in crystal structures, which is critical for crystal engineering strategies (Vishweshwar et al., 2002).

Physical Properties Analysis

The physical properties of Pyrrolidine-1-carboximidamide derivatives, such as solubility and thermal stability, are influenced by their molecular structure. For example, novel polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents and possess high thermal stability, showcasing the impact of the pyrrolidine motif on material properties (Wang et al., 2006).

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to be bioactive .
    • The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Pharmacotherapy

    • Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
    • Some alkaloids have been identified to exert toxic effects on the animal organs .
    • Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .
  • Synthetic Intermediates

    • Pyrrolidine compounds are utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
    • Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
  • Antimicrobial and Antiviral Agents

    • Pyrrolidine derivatives have been found to exhibit antimicrobial and antiviral activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
  • Anticancer Agents

    • Pyrrolidine derivatives have been found to exhibit anticancer activities .
    • The molecular diversity and complexity of such pyrrolidine-based molecules allow us to design and develop more active and less toxic drug candidates .
  • Anti-inflammatory and Anticonvulsant Agents

    • Pyrrolidine derivatives have been found to exhibit anti-inflammatory and anticonvulsant activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates .
  • Cholinesterase Inhibition

    • Pyrrolidine derivatives have been found to exhibit cholinesterase inhibitory activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates .
  • Carbonic Anhydrase Inhibition

    • Pyrrolidine derivatives have been found to exhibit carbonic anhydrase inhibitory activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates .
  • Antioxidant Agents

    • Pyrrolidine alkaloids have been shown to possess antioxidant activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates .
  • Anti-hyperglycemic Agents

    • Pyrrolidine alkaloids have been shown to possess anti-hyperglycemic activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates .
  • Organ Protective Agents

    • Pyrrolidine alkaloids have been shown to possess organ protective activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates .
  • Neuropharmacological Agents

    • Pyrrolidine alkaloids have been shown to possess neuropharmacological activities .
    • These compounds can be designed and developed into more active and less toxic drug candidates .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGIRWPZTWLVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383243
Record name Pyrrolidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidine-1-carboximidamide

CAS RN

13932-58-6
Record name Pyrrolidine-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
BK Lombe, L Winand, J Diettrich, M Tobermann… - Organic …, 2022 - ACS Publications
… a pyrrolidine-1-carboximidamide subunit according to heteronuclear long-range and NOE correlations, respectively. The allylbenzene and the pyrrolidine-1-carboximidamide residues …
Number of citations: 4 pubs.acs.org
AV Smolobochkin, AS Gazizov, AR Burilov… - Chemistry of …, 2016 - Springer
This review offers analysis and generalization of data regarding the synthesis of substituted pyrrolidines by using nitrogen-containing acetals and ketals as starting compounds …
Number of citations: 18 link.springer.com
R Cao, J Li, Y Kharel, C Zhang, E Morris, WL Santos… - Theranostics, 2018 - ncbi.nlm.nih.gov
… )pyrrolidine-1-carboximidamide]), while the less potent R-enantiomer (SLM6081442, [R-2-(3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl) pyrrolidine-1-carboximidamide]…
Number of citations: 32 www.ncbi.nlm.nih.gov
A Kotb, NS Abutaleb, MA Seleem, M Hagras… - European journal of …, 2018 - Elsevier
… mmol) in absolute ethanol (5 mL), proper guanidine or carboximidate (1.25 mmol); namely: guanidine hydrochloride, N-methylguanidine hydrochloride, pyrrolidine-1-carboximidamide …
Number of citations: 41 www.sciencedirect.com
NV Phong, VT Oanh, SY Yang, JS Choi, BS Min… - International Journal of …, 2021 - Elsevier
… assigned as pyrrolidine-1-carboximidamide group by … position and the pyrrolidine-1-carboximidamide group were indicated … 6-trihydroxy-phenyl)pyrrolidine-1-carboximidamide, and was …
Number of citations: 19 www.sciencedirect.com
NN Patwardhan, EA Morris, Y Kharel… - Journal of medicinal …, 2015 - ACS Publications
Sphingosine 1-phosphate (S1P) is a pleiotropic signaling molecule that acts as a ligand for five G-protein coupled receptors (S1P 1–5 ) whose downstream effects are implicated in a …
Number of citations: 75 pubs.acs.org
U Köhn, W Günther, H Görls, E Anders - Tetrahedron: Asymmetry, 2004 - Elsevier
The reaction of commercially available heterocumulenes (isothiocyanates, isocyanatobenzene, N,N′-isopropylcarbodiimide) with lithiated chiral diamines 4 provided a novel class of …
Number of citations: 36 www.sciencedirect.com
Y Kharel, EA Morris, MD Congdon, SB Thorpe… - … of Pharmacology and …, 2015 - ASPET
Sphingosine 1-phosphate (S1P) levels are significantly higher in blood and lymph than in tissues. This S1P concentration difference is necessary for proper lymphocyte egress from …
Number of citations: 64 jpet.aspetjournals.org
MR Pitman, M Costabile, SM Pitson - Cellular signalling, 2016 - Elsevier
Sphingosine kinase (SK) 1 and 2 are lipid kinases that catalyse the formation of sphingosine 1-phosphate (S1P), a potent signalling molecule with a wide array of cellular effects. SK1 …
Number of citations: 91 www.sciencedirect.com
M Hagras, YA Hegazy, AH Elkabbany… - European journal of …, 2018 - Elsevier
A new series of oxadiazolylbiphenylthiazoles was prepared with the objective of improving the limited solubility of first-generation derivatives while maintaining antibacterial activity …
Number of citations: 26 www.sciencedirect.com

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